Pentabromobenzene
Overview
Description
Pentabromobenzene is an organic compound with the molecular formula C6HBr5. It is a brominated derivative of benzene, where five hydrogen atoms on the benzene ring are replaced by bromine atoms. This compound is known for its use as a flame retardant due to its high bromine content, which imparts flame-retardant properties to materials.
Mechanism of Action
Target of Action
Pentabromobenzene is a brominated flame retardant that has been detected in various environments . .
Mode of Action
It is known that brominated flame retardants, in general, can interact with various biological systems and may cause toxic effects .
Biochemical Pathways
For instance, they can disrupt endocrine function, alter signal transduction pathways, and induce oxidative stress .
Pharmacokinetics
Brominated flame retardants are generally lipophilic and can bioaccumulate in organisms .
Result of Action
Studies have shown that brominated flame retardants can cause a variety of adverse effects, including neurotoxicity, hepatotoxicity, and immunotoxicity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability, bioavailability, and toxicity can be affected by factors such as temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentabromobenzene can be synthesized through the exhaustive bromination of benzene. The process involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled conditions to ensure complete substitution of hydrogen atoms by bromine atoms.
Industrial Production Methods: In industrial settings, this compound is produced by the bromination of benzene using bromine and a catalyst. The reaction is conducted in large reactors with precise control over temperature and bromine addition to achieve high yields and purity. The crude product is then purified through recrystallization or distillation to obtain analytically pure this compound.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where one or more bromine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form less brominated derivatives of benzene using reducing agents like zinc in acetic acid or sodium borohydride.
Coupling Reactions: this compound can participate in coupling reactions with organometallic reagents to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Zinc in acetic acid or sodium borohydride in methanol.
Coupling: Palladium-catalyzed coupling reactions using organometallic reagents like phenylmagnesium bromide.
Major Products:
Substitution: Formation of hydroxylated or aminated benzene derivatives.
Reduction: Formation of tetrabromobenzene or tribromobenzene.
Coupling: Formation of biaryl compounds with various substituents.
Scientific Research Applications
Pentabromobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other brominated organic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, particularly in the context of its use as a flame retardant.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the effects of brominated aromatics.
Industry: Widely used as a flame retardant in plastics, textiles, and electronic components to enhance fire resistance.
Comparison with Similar Compounds
Hexabromobenzene: Contains six bromine atoms on the benzene ring.
Tetrabromobenzene: Contains four bromine atoms on the benzene ring.
Tribromobenzene: Contains three bromine atoms on the benzene ring.
Comparison: Pentabromobenzene is unique in its balance of bromine content and reactivity. Compared to hexabromobenzene, it is less brominated and thus more reactive in substitution and reduction reactions. Compared to tetrabromobenzene and tribromobenzene, it has higher bromine content, making it more effective as a flame retardant. Its intermediate level of bromination provides a balance between reactivity and flame-retardant properties, making it a versatile compound in various applications.
Properties
IUPAC Name |
1,2,3,4,5-pentabromobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr5/c7-2-1-3(8)5(10)6(11)4(2)9/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVVSBBXENOOQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209646 | |
Record name | 1,2,3,4,5-Pentabromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
608-90-2 | |
Record name | Pentabromobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4,5-Pentabromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, pentabromo- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTABROMOBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P192EN4HP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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